molecular formula C24H23F2NO4 B12305195 (1S)-1-(3,5-Difluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate

(1S)-1-(3,5-Difluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate

Cat. No.: B12305195
M. Wt: 427.4 g/mol
InChI Key: QKQMWGGUEGNCCZ-UHFFFAOYSA-N
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Description

(1S)-1-(3,5-Difluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorophenyl group and a phenylethyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,5-Difluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products, ensuring a consistent and high-quality output.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,5-Difluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S)-1-(3,5-Difluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(3,5-Difluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-(3,5-Difluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H23F2NO4

Molecular Weight

427.4 g/mol

IUPAC Name

N-[1-(3,5-difluorophenyl)ethyl]-1-phenylethanamine;phthalic acid

InChI

InChI=1S/C16H17F2N.C8H6O4/c1-11(13-6-4-3-5-7-13)19-12(2)14-8-15(17)10-16(18)9-14;9-7(10)5-3-1-2-4-6(5)8(11)12/h3-12,19H,1-2H3;1-4H,(H,9,10)(H,11,12)

InChI Key

QKQMWGGUEGNCCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)F)F.C1=CC=C(C(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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